molecular formula C4H9NO5S B14019713 3-Nitro-1-propanol methanesulfonate

3-Nitro-1-propanol methanesulfonate

Cat. No.: B14019713
M. Wt: 183.19 g/mol
InChI Key: WVEFWPBJWXCCDM-UHFFFAOYSA-N
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Description

3-Nitro-1-propanol methanesulfonate is a nitroalkyl methanesulfonate ester with significant applications in organic synthesis. It serves as a key reagent in the nitro-Mannich reaction, enabling the stereoselective formation of 3-nitropyrrolidines through cascade alkylation processes. This reaction is catalyzed by basic alumina or 1,4-diazabicyclo[2.2.2]octane (DABCO), achieving high yields (70–95%) and trans-diastereoselectivity . Unlike simpler nitroalcohols like 3-nitro-1-propanol, its methanesulfonate derivative exhibits enhanced reactivity in alkylation steps due to the leaving-group capability of the methanesulfonate moiety, making it valuable for constructing nitrogen-containing heterocycles .

Properties

Molecular Formula

C4H9NO5S

Molecular Weight

183.19 g/mol

IUPAC Name

3-nitropropyl methanesulfonate

InChI

InChI=1S/C4H9NO5S/c1-11(8,9)10-4-2-3-5(6)7/h2-4H2,1H3

InChI Key

WVEFWPBJWXCCDM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-propanol methanesulfonate typically involves the reaction of 3-nitro-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of 3-nitro-1-propanol methanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-propanol methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1-propanol methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-1-propanol methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group undergoes nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This can result in the inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

3-Nitro-1-propanol

  • Metabolism and Toxicity: 3-Nitro-1-propanol is hydrolyzed in the rumen by microbial esterases, releasing the toxic aglycone. It is absorbed more rapidly than 3-nitro-1-propionic acid, leading to higher toxicity in ruminants (e.g., cattle and sheep) due to slower metabolic detoxification .
  • Reactivity: Unlike its methanesulfonate derivative, 3-nitro-1-propanol lacks a labile leaving group, limiting its utility in alkylation reactions.

3-Nitro-1-propionic Acid

  • Metabolism and Toxicity: This nitroacid is absorbed slowly but metabolized rapidly, resulting in lower toxicity compared to 3-nitro-1-propanol .
  • Structural Role : The carboxylic acid group enhances solubility but reduces electrophilicity, making it less reactive in synthetic applications compared to methanesulfonate esters.

Comparison with Methanesulfonate Derivatives

Ethyl Methanesulfonate

  • Applications : Primarily used as an alkylating agent in biochemical research.
  • Toxicity: A well-documented carcinogen, mutagen, and teratogen, with risks arising from DNA alkylation .
  • Reactivity : Shares the methanesulfonate group but lacks a nitro functional group, limiting its use in nitro-Mannich reactions.

Lead Methanesulfonate

  • Applications : Industrial uses in electroplating and catalysis.
  • Toxicity : Highly corrosive, with acute effects on the central nervous system and respiratory tract .
  • Stability: Decomposes under heat to release sulfur oxides and lead fumes, contrasting with the thermal stability of 3-nitro-1-propanol methanesulfonate in synthetic conditions .

Comparison with Other Nitro Compounds

1-Nitronaphthalene

  • Structure : A nitroaromatic compound with a stable nitro group.
  • Reactivity: The nitro group participates in electrophilic substitution reactions, unlike the nucleophilic alkylation pathways of 3-nitro-1-propanol methanesulfonate .

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